molecular formula C16H11F3N2O3S2 B15316626 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid

2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid

Cat. No.: B15316626
M. Wt: 400.4 g/mol
InChI Key: FWZLQNJEXSIDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid is a complex organic compound that features a thieno[2,3-d]pyrimidine core substituted with a trifluoromethoxyphenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized by cyclization reactions involving thiophene derivatives and appropriate nitrogen sources . The final step involves the attachment of the propanoic acid moiety, which can be accomplished through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C16H11F3N2O3S2

Molecular Weight

400.4 g/mol

IUPAC Name

2-[6-[4-(trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid

InChI

InChI=1S/C16H11F3N2O3S2/c1-8(15(22)23)25-13-11-6-12(26-14(11)21-7-20-13)9-2-4-10(5-3-9)24-16(17,18)19/h2-8H,1H3,(H,22,23)

InChI Key

FWZLQNJEXSIDGU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=NC=NC2=C1C=C(S2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.